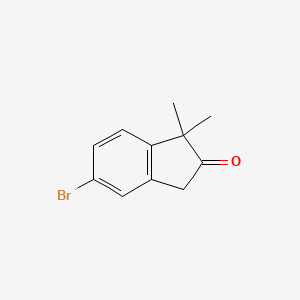
5-Bromo-1,1-dimethyl-1H-inden-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1,1-dimethyl-1H-inden-2(3H)-one is an organic compound belonging to the indene family. Indenes are bicyclic hydrocarbons that consist of a benzene ring fused to a cyclopentene ring. The presence of a bromine atom and two methyl groups on the indene structure makes this compound unique and potentially useful in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,1-dimethyl-1H-inden-2(3H)-one typically involves the bromination of 1,1-dimethyl-1H-indene-2(3H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming a ketone or carboxylic acid derivative.
Reduction: Reduction reactions might convert the bromine atom to a hydrogen atom, yielding 1,1-dimethyl-1H-indene-2(3H)-one.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 5-Bromo-1,1-dimethyl-1H-indene-2,3-dione.
Reduction: 1,1-Dimethyl-1H-indene-2(3H)-one.
Substitution: 5-Methoxy-1,1-dimethyl-1H-inden-2(3H)-one (if methoxide is used).
Applications De Recherche Scientifique
5-Bromo-1,1-dimethyl-1H-inden-2(3H)-one may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for 5-Bromo-1,1-dimethyl-1H-inden-2(3H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The bromine atom could play a role in binding interactions, while the indene structure might influence the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethyl-1H-indene-2(3H)-one: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-1,1-dimethyl-1H-inden-2(3H)-one: Similar structure but with a chlorine atom instead of bromine, which might affect its reactivity and applications.
5-Iodo-1,1-dimethyl-1H-inden-2(3H)-one: Contains an iodine atom, which could make it more reactive in certain types of chemical reactions.
Uniqueness
5-Bromo-1,1-dimethyl-1H-inden-2(3H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and potential applications. The combination of the indene structure with the bromine and methyl groups makes it a versatile compound for various scientific and industrial uses.
Propriétés
Formule moléculaire |
C11H11BrO |
|---|---|
Poids moléculaire |
239.11 g/mol |
Nom IUPAC |
6-bromo-3,3-dimethyl-1H-inden-2-one |
InChI |
InChI=1S/C11H11BrO/c1-11(2)9-4-3-8(12)5-7(9)6-10(11)13/h3-5H,6H2,1-2H3 |
Clé InChI |
HBGZZVONKNBHIM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)CC2=C1C=CC(=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


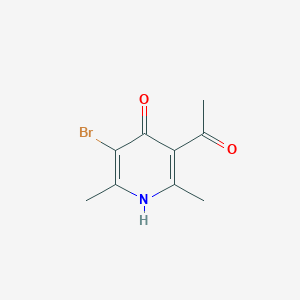
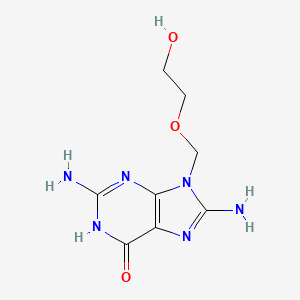
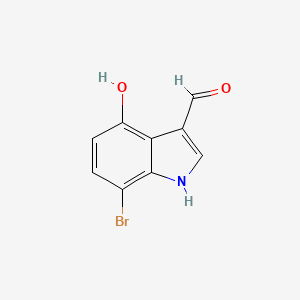
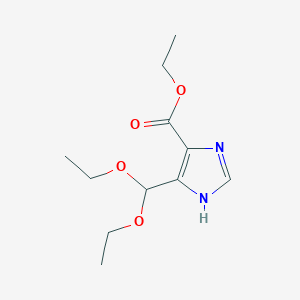
![6-Hydroxy-2-phenyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11868336.png)
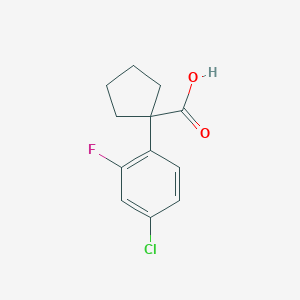

![[3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid](/img/structure/B11868348.png)
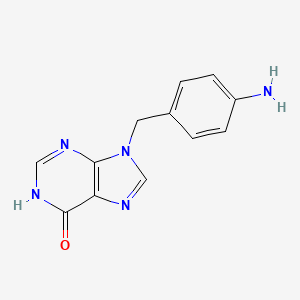
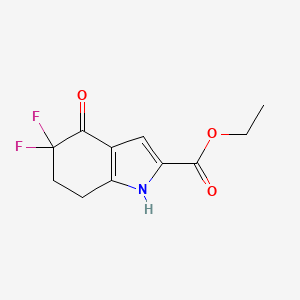
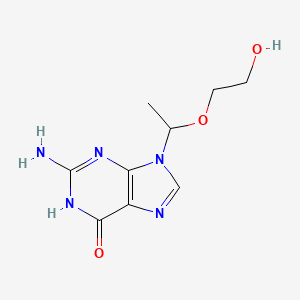


![6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11868402.png)
